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Compound of Interest

Compound Name: Tinengotinib

Cat. No.: B10827977 Get Quote

This guide provides a detailed comparison of the in vivo efficacy of Tinengotinib and

pemigatinib, two prominent kinase inhibitors targeting the fibroblast growth factor receptor

(FGFR) pathway. The information is intended for researchers, scientists, and drug development

professionals to facilitate an objective evaluation of these compounds based on available

preclinical and clinical data.

Mechanism of Action: A Tale of Two Inhibitors
Both Tinengotinib and pemigatinib are potent FGFR inhibitors, however, their target profiles

exhibit key differences. Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[1][2] In contrast,

Tinengotinib is a multi-kinase inhibitor with a broader spectrum of activity, targeting not only

FGFR1, 2, and 3, but also Aurora A/B, vascular endothelial growth factor receptors (VEGFRs),

Janus kinases (JAK1/2), and colony-stimulating factor 1 receptor (CSF1R). This multi-targeted

approach suggests that Tinengotinib may offer a wider range of anti-tumor activity and

potentially overcome resistance mechanisms that can emerge with more selective FGFR

inhibitors.

A key differentiator for Tinengotinib is its demonstrated preclinical activity against FGFR2

gatekeeper and molecular brake mutations (e.g., V564F and N549K), which are known to

confer resistance to first-generation FGFR inhibitors like pemigatinib.[3][4][5] This suggests

Tinengotinib may be a viable therapeutic option for patients who have developed resistance to

pemigatinib or other selective FGFR inhibitors.
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Below is a diagram illustrating the distinct signaling pathways targeted by Tinengotinib and the

more focused action of pemigatinib.
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Figure 1. Comparative Signaling Pathways of Tinengotinib and Pemigatinib.

Preclinical In Vivo Efficacy
Direct head-to-head in vivo studies comparing Tinengotinib and pemigatinib are not readily

available in the public domain. However, data from separate preclinical studies in various

cancer models provide insights into their respective anti-tumor activities.
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Tinengotinib: In Vivo Data
In a patient-derived xenograft (PDX) model of cholangiocarcinoma with an FGFR2-BICC1

fusion, oral administration of Tinengotinib at 15 mg/kg demonstrated significant tumor growth

inhibition.[6] Furthermore, in preclinical models of triple-negative breast cancer (TNBC),

Tinengotinib has shown potent in vivo activity.

Tinengotinib In Vivo Efficacy Data

Cancer Model
Triple-Negative Breast Cancer (TNBC)

Xenograft (HCC1806 cell line)

Animal Model Female nude mice

Treatment Tinengotinib (oral, once daily)

Dosage 15 mg/kg

Key Findings Significant tumor growth inhibition.

Pemigatinib: In Vivo Data
Pemigatinib has demonstrated robust anti-tumor activity in various xenograft models of human

tumors harboring FGFR1, FGFR2, or FGFR3 alterations.[2] In a PDX model of chemorefractory

cholangiocarcinoma with an FGFR2-TRA2B translocation, pemigatinib at doses of 0.3 mg/kg

and 1 mg/kg resulted in significant tumor growth inhibition, with 10 out of 12 tumors showing a

reduction in volume at the 1 mg/kg dose.[1]

Pemigatinib In Vivo Efficacy Data

Cancer Model
Cholangiocarcinoma Patient-Derived Xenograft

(FGFR2-TRA2B translocation)

Animal Model Not specified

Treatment Pemigatinib (oral)

Dosage 0.3 mg/kg and 1 mg/kg

Key Findings
Significant tumor growth inhibition; reduction in

tumor volume in the majority of treated animals.
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Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo

studies. Below is a comparative summary of the methodologies used in the preclinical

evaluation of Tinengotinib and pemigatinib.

Tinengotinib Xenograft Study Protocol (TNBC)
Cell Line: HCC1806 (Triple-Negative Breast Cancer)

Animal Model: Female nude mice

Tumor Implantation: 1 x 10^6 HCC1806 cells inoculated subcutaneously.

Treatment Initiation: Dosing was initiated when the mean tumor size reached approximately

100 mm³.

Drug Administration: Tinengotinib or vehicle (0.5% methylcellulose) was administered orally

once daily.

Endpoint: Tumor growth was evaluated by measuring two perpendicular tumor diameters

with calipers twice a week.

Pemigatinib Xenograft Study Protocol
(Cholangiocarcinoma PDX)

Tumor Model: Patient-derived xenograft (PDX) of chemorefractory cholangiocarcinoma with

an FGFR2-TRA2B translocation.

Animal Model: Not explicitly specified in the provided abstract, but typically immunodeficient

mice (e.g., nude or SCID) are used for PDX models.

Tumor Implantation: Subcutaneous implantation of PDX tumor fragments.

Treatment Initiation: Not explicitly specified.

Drug Administration: Oral administration of pemigatinib at 0.3 mg/kg and 1 mg/kg.
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Endpoint: Tumor growth inhibition was assessed over a 42-day period.

The following diagram illustrates a general workflow for a patient-derived xenograft (PDX)

study, which is a common methodology for evaluating the in vivo efficacy of anti-cancer agents

like Tinengotinib and pemigatinib.
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Figure 2. Generalized Workflow for a Patient-Derived Xenograft (PDX) Study.
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Clinical Efficacy and Future Directions
Both Tinengotinib and pemigatinib have undergone clinical evaluation, primarily in patients

with cholangiocarcinoma harboring FGFR alterations.

Pemigatinib is approved for the treatment of adults with previously treated, unresectable locally

advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7]

In the FIGHT-202 trial, pemigatinib demonstrated an overall response rate of 35.5% in this

patient population.[8]

Tinengotinib has shown promising anti-tumor efficacy in phase 1/2 clinical trials in patients

with cholangiocarcinoma, including those who were refractory or had relapsed after prior

treatment with an FGFR inhibitor.[3][5] In a phase 2 study, patients with FGFR2 fusions who

had progressed after a prior response to an FGFR inhibitor (acquired resistance) had a partial

response rate of 37.5% with Tinengotinib.[5]

A phase 3 clinical trial (FIRST-308) is currently underway to directly compare the efficacy and

safety of Tinengotinib versus standard chemotherapy in patients with FGFR-altered

cholangiocarcinoma that is refractory or has relapsed following treatment with a prior FGFR

inhibitor. This trial will provide crucial head-to-head data to better define the clinical positioning

of Tinengotinib.

The diagram below illustrates the logical flow of treatment and resistance in the context of

these two FGFR inhibitors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://www.valuebasedcancer.com/articles/pemazyre-pemigatinib-first-targeted-therapy-fda-approved-for-cholangiocarcinoma-with-fgfr2-biomarker
https://www.valuebasedcancer.com/articles/pemazyre-pemigatinib-first-targeted-therapy-fda-approved-for-cholangiocarcinoma-with-fgfr2-biomarker
https://ccanewsonline.com/issues/2025/march-2025-vol-6-no-1/tinengotinib-efficacy-in-patients-with-advanced-cholangiocarcinoma-a-phase-2-trial
https://ccanewsonline.com/issues/2025/march-2025-vol-6-no-1/tinengotinib-efficacy-in-patients-with-advanced-cholangiocarcinoma-a-phase-2-trial
https://www.asco.org/abstracts-presentations/ABSTRACT476822
https://www.asco.org/abstracts-presentations/ABSTRACT476822
https://www.researchgate.net/publication/367767517_Phase_II_study_of_FGFR1-3_inhibitor_tinengotinib_as_monotherapy_in_patients_with_advanced_or_metastatic_cholangiocarcinoma_Interim_analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://www.incytemi.com/document/Product%20Resources/MSL-PEM-US-0012%20-%20Pemigatinib%20CCA%20Prescribing%20Information%20(Mar%202025).pdf
https://www.jwatch.org/na51368/2020/04/29/pemigatinib-advanced-cholangiocarcinoma
https://www.benchchem.com/product/b10827977#comparative-efficacy-of-tinengotinib-and-pemigatinib-in-vivo
https://www.benchchem.com/product/b10827977#comparative-efficacy-of-tinengotinib-and-pemigatinib-in-vivo
https://www.benchchem.com/product/b10827977#comparative-efficacy-of-tinengotinib-and-pemigatinib-in-vivo
https://www.benchchem.com/product/b10827977#comparative-efficacy-of-tinengotinib-and-pemigatinib-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10827977?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

